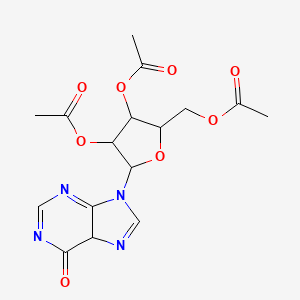

2\',3\',5\'-Tri-O-acetylinosine

Description

Significance in Nucleoside Chemistry Research

The primary significance of 2',3',5'-Tri-O-acetylinosine in nucleoside chemistry research stems from its role as a versatile protected precursor. The acetyl groups at the 2', 3', and 5' positions of the ribose moiety are relatively stable under neutral conditions but can be readily removed under mild basic conditions, such as treatment with methanolic ammonia or sodium methoxide in methanol (B129727). This "protecting group" strategy is indispensable for chemists seeking to perform reactions on the purine (B94841) base of inosine (B1671953) without interference from the sugar's hydroxyl groups.

One of the most common and pivotal applications of 2',3',5'-Tri-O-acetylinosine is in the synthesis of 6-substituted purine ribosides. chemicalbook.com The hydroxyl group at the 6-position of the inosine base can be converted to a better leaving group, typically a chloro group, by reacting 2',3',5'-Tri-O-acetylinosine with a chlorinating agent like phosphorus oxychloride or thionyl chloride. This generates the key intermediate 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine. biosynth.com This chlorinated derivative is then susceptible to nucleophilic substitution at the 6-position by a wide range of nucleophiles, including amines, thiols, and alkoxides. This approach has been instrumental in the synthesis of a diverse library of nucleoside analogues with modified bases, some of which have exhibited significant biological activities.

Furthermore, the stability and enhanced solubility of 2',3',5'-Tri-O-acetylinosine and its derivatives in organic solvents, compared to unprotected inosine, facilitate easier handling and purification during multi-step syntheses. Its crystalline nature also aids in purification. These practical advantages, combined with its chemical reactivity, solidify the importance of 2',3',5'-Tri-O-acetylinosine as a fundamental tool in the synthesis of novel nucleosides for biological evaluation.

Historical Context of Inosine Acetylation Studies

The study of acetylated nucleosides is deeply rooted in the broader history of nucleic acid chemistry, which began to flourish in the mid-20th century. The need to synthesize modified nucleosides for biological and therapeutic studies drove the development of protecting group strategies. Acetylation, a long-established reaction in organic chemistry, was a natural choice for the protection of the sugar hydroxyl groups.

Early studies on the synthesis of nucleoside analogues in the 1960s and 1970s often involved the acetylation of naturally occurring nucleosides like adenosine (B11128) and uridine to facilitate their chemical manipulation. nih.gov The insights gained from these studies were logically extended to other nucleosides, including inosine. The development of reliable methods for the acetylation of inosine to produce 2',3',5'-Tri-O-acetylinosine in high yield was a crucial step that unlocked the potential for creating a wide array of inosine derivatives.

The synthesis of 2',3',5'-Tri-O-acetylinosine is typically achieved by treating inosine with an excess of acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. chemicalbook.com The evolution of these synthetic protocols, aiming for higher yields, purity, and milder reaction conditions, reflects the ongoing refinement of techniques in nucleoside chemistry. The establishment of 2',3',5'-Tri-O-acetylinosine as a readily accessible and versatile intermediate cemented its role in the synthetic chemist's arsenal and has contributed significantly to the development of numerous biologically active nucleoside analogues over the past several decades.

Detailed Research Findings

The utility of 2',3',5'-Tri-O-acetylinosine as a synthetic intermediate is well-documented in the scientific literature. Its conversion to 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine is a gateway to a multitude of nucleoside analogues. For instance, subsequent reaction with various nucleophiles allows for the introduction of diverse functional groups at the 6-position of the purine ring, leading to compounds with potential antiviral and anticancer properties. biosynth.comnih.gov

The following interactive table summarizes key transformations of 2',3',5'-Tri-O-acetylinosine into important intermediates and final products, highlighting the versatility of this compound in nucleoside synthesis.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Application of Product |

|---|---|---|---|---|

| Inosine | Acetic anhydride, Pyridine | 2',3',5'-Tri-O-acetylinosine | High | Protected nucleoside for further synthesis |

| 2',3',5'-Tri-O-acetylinosine | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine | Good to High | Key intermediate for 6-substituted purine nucleosides |

| 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine | Various amines (R-NH₂) | 6-Amino-substituted 2',3',5'-tri-O-acetyl-purine ribosides | Variable | Precursors to potential adenosine receptor modulators and antiviral agents |

| 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine | Sodium methoxide (NaOMe) in Methanol (MeOH) | 6-Chloropurine (B14466) ribonucleoside | 86.4 | Intermediate for further modifications or deprotection to the final active compound. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N4O8 |

|---|---|

Molecular Weight |

394.34 g/mol |

IUPAC Name |

[3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3 |

InChI Key |

BACCMTOCOOUBGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,3 ,5 Tri O Acetylinosine

Direct O-Acetylation Strategies

Direct O-acetylation of inosine (B1671953) is a primary route to 2',3',5'-Tri-O-acetylinosine. This involves the reaction of inosine with an acetylating agent, often in the presence of a catalyst or a base.

Classical Acetylation Protocols (e.g., Acetic Anhydride (B1165640)/Acetyl Chloride Systems)

Traditional methods for the acetylation of inosine utilize powerful acetylating agents like acetic anhydride (Ac₂O) or acetyl chloride (AcCl). nih.govorgsyn.org These reagents readily react with the hydroxyl groups of the ribose sugar to form ester linkages.

When inosine is treated with acetic anhydride in the presence of acetyl chloride and acetic acid, a process referred to as "acid acetylation," it yields the acetylated nucleoside. nih.gov However, this method can also lead to the cleavage of the nucleoside bond, resulting in the formation of hypoxanthine (B114508) as a byproduct. nih.gov For instance, one study reported the formation of the acetylated nucleoside in 75% yield, alongside 19% hypoxanthine. nih.gov A prolonged reaction of inosine with acetyl chloride (over 7 days) can result in almost complete cleavage, yielding 95% hypoxanthine. nih.gov

The reaction of alcohols and amines with acetic anhydride is a general method for acetylation. wikipedia.org Often, a base such as pyridine (B92270) is added to catalyze the reaction. wikipedia.org

| Reagent | Conditions | Advantages | Disadvantages |

| Acetic Anhydride/Acetyl Chloride | Acetic acid solution | Effective for acetylation | Can cause cleavage of the nucleoside bond, leading to byproducts. nih.gov |

| Acetyl Chloride | Prolonged reaction time | --- | Leads to significant cleavage of the nucleoside. nih.gov |

Catalyzed Acetylation Methods (e.g., DMAP, Boric Acid)

To improve the efficiency and selectivity of the acetylation process, various catalysts have been employed. 4-(Dimethylamino)pyridine (DMAP) and boric acid are notable examples.

DMAP-Catalyzed Acetylation: DMAP is a highly efficient catalyst for acetylation reactions, often proving superior to pyridine, especially for less reactive substrates. semanticscholar.org The mechanism of DMAP-catalyzed acetylation involves the nucleophilic attack of DMAP on the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium ion. nih.gov This intermediate then readily acetylates the alcohol. The reaction is typically first-order with respect to the alcohol, acetic anhydride, and DMAP. nih.gov DMAP hydrochloride (DMAP·HCl) has also been developed as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. organic-chemistry.orgnih.gov

Boric Acid-Catalyzed Acetylation: Boric acid has emerged as a mild, inexpensive, and environmentally friendly catalyst for various organic transformations, including acetylation. semanticscholar.orgcapes.gov.br It is particularly effective for the acetylation of nucleosides. researchgate.net Research has shown that boric acid can efficiently catalyze the acetylation of a range of nucleosides, including inosine, on a large scale (up to 200 g) using a reusable solvent system of acetic anhydride and acetic acid. researchgate.netresearchgate.net It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which is the active acylating agent. orgsyn.org

| Catalyst | Reagent System | Key Features |

| DMAP | Acetic anhydride | Highly efficient, superior to pyridine for difficult acetylations. semanticscholar.org |

| Boric Acid | Acetic anhydride/acetic acid | Environmentally benign, efficient for large-scale synthesis, reusable solvent system. researchgate.netresearchgate.netorgsyn.org |

Environmentally Benign Approaches (e.g., Aqueous Acetylation)

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the acetylation of nucleosides, this includes the use of aqueous reaction media and greener catalysts.

One such approach involves the use of vinyl acetate (B1210297) or isopropenyl acetate as the acetylating agent in an aqueous solution. google.com This method allows for the direct acetylation of 5-deoxy-D-ribose in water, ultimately yielding 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose with high purity. google.com While not directly applied to inosine in the provided context, this demonstrates the potential for aqueous acetylation of ribose-containing compounds. The use of boric acid as a "green" catalyst also falls under this category due to its low toxicity and environmental impact. semanticscholar.orgorgsyn.org

Large-Scale Preparations

The ability to produce 2',3',5'-Tri-O-acetylinosine on a large scale is crucial for its application in the synthesis of pharmaceutical compounds. The boric acid-catalyzed method using an acetic anhydride/acetic acid solvent system has been shown to be effective for large-scale preparations, with successful acetylation of up to 200 grams of nucleosides. researchgate.netresearchgate.net This method's practicality and the reusability of the solvent system make it an attractive option for industrial applications.

Strategies for O-Acetyl Protection in Nucleoside Synthesis

The acetyl group is a vital protecting group for the hydroxyl functions of the sugar moiety in nucleoside synthesis. researchgate.netresearchgate.net The protection of these hydroxyl groups allows for selective modifications at other positions of the nucleoside, such as the nucleobase. google.com

2',3',5'-Tri-O-acetylinosine serves as a versatile intermediate for the synthesis of various nucleoside derivatives. nih.gov For example, it can be a precursor for the synthesis of 2-substituted 1-deazaadenosine (B84304) derivatives. nih.gov The acetyl groups can be selectively removed under specific conditions to yield the desired final product. For instance, deacetylation can be achieved using methanolic ammonia. researchgate.net The stability of the acyl protecting groups can be influenced by the steric and electronic properties of the specific acyl group and the nature of the heterocyclic base. google.com

The use of acetyl protection is a fundamental strategy in the synthesis of oligonucleotides, where precise control over the reactive functional groups is essential. google.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 ,3 ,5 Tri O Acetylinosine

Reactions Involving the Purine (B94841) Moiety

The purine ring of 2',3',5'-Tri-O-acetylinosine is amenable to various substitutions and transformations, primarily at the C6 and C8 positions.

Synthesis of 6-Substituted Purine Ribosides

A primary application of 2',3',5'-Tri-O-acetylinosine is in the synthesis of 6-substituted purine ribosides. This process typically begins with the conversion of the 6-hydroxyl group of the inosine (B1671953) moiety into a more reactive leaving group, most commonly a chloro group, to yield 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. This chlorinated intermediate is then subjected to nucleophilic substitution reactions.

The resulting 6-chloropurine (B14466) ribonucleoside is a key precursor for a diverse range of 6-substituted analogues. nih.gov These derivatives are often investigated as potential drug candidates or as molecular tools for biological studies. nih.gov For example, the 6-chloro group can be displaced by various nucleophiles, such as amines, alkoxides, and thiols, to introduce a wide array of functional groups at this position. nih.govtcichemicals.com This strategy allows for late-stage functionalization, which is particularly valuable in medicinal chemistry for rapidly creating libraries of related compounds. nih.gov

Chlorination Reactions (e.g., with Dimethylchloromethyleneammonium Chloride, Phosphoryl Chloride)

The conversion of the lactam function in 2',3',5'-Tri-O-acetylinosine to a 6-chloro-purine derivative is a critical step for subsequent nucleophilic substitutions. This transformation is commonly achieved using chlorinating agents like phosphoryl chloride (POCl₃) or a Vilsmeier reagent, such as dimethylchloromethyleneammonium chloride. researchgate.netwikipedia.org

Phosphoryl chloride (phosphorus oxychloride) is a strong chlorinating agent used to convert C=O groups in amides and lactams into C-Cl bonds. wikipedia.orgnih.gov When reacting with 2',3',5'-Tri-O-acetylinosine, often in the presence of a tertiary amine like N,N-dimethylaniline, it effectively replaces the oxygen at the 6-position with a chlorine atom. researchgate.net

The Vilsmeier reagent, generated from dimethylformamide (DMF) and an acid chloride like thionyl chloride or phosphoryl chloride, is another effective system for this chlorination. wikipedia.orgresearchgate.net The reactive species is an iminium cation, [(CH₃)₂N=CHCl]⁺, which activates the C6-oxygen for substitution. wikipedia.org This method provides a reliable route to 6-chloropurine ribonucleosides, which are versatile intermediates for further derivatization. chemicalbook.com

Table 1: Chlorination of 2',3',5'-Tri-O-acetylinosine

| Reagent | Co-reagent/Solvent | Product | Reference |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | N,N-dimethylaniline, CH₃CN | 6-Chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | researchgate.net |

| Vilsmeier Reagent | (from DMF/SOCl₂) | 6-Chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | researchgate.net |

Bromination Reactions (e.g., at C8 Position)

Direct electrophilic substitution on the purine ring is another important transformation. The C8 position of purine nucleosides can be brominated using various reagents. One effective method involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH or DBH) in an aprotic solvent. nih.gov While this method has been shown to be efficient for the C8-bromination of other protected purine nucleosides like 2',3',5'-tri-O-acetylguanosine, attempts to achieve the 8-bromo product with inosine itself using DBH were reported to be unsuccessful. nih.gov This suggests that the electronic properties of the hypoxanthine (B114508) base in inosine make it less susceptible to this specific electrophilic bromination compared to guanine (B1146940). nih.gov

Formation of N,N-Disubstituted Adenine (B156593) Derivatives

The 6-chloropurine ribonucleoside intermediate derived from 2',3',5'-Tri-O-acetylinosine is a valuable precursor for synthesizing various adenine derivatives. nih.gov Nucleophilic displacement of the 6-chloro group with different amines allows for the creation of a wide range of N6-substituted adenosine (B11128) analogues. tcichemicals.comnih.gov For instance, reaction with methylhydrazine can produce 2-amino-N6-amino-N6-methyladenosine derivatives. tcichemicals.com This synthetic route provides access to compounds with potential biological activities, including antimalarial properties. tcichemicals.com The synthesis often involves the selective substitution of the chlorine atom at the 6-position while the ribose sugar remains protected by the acetyl groups. nih.gov

Reactions Involving the Acetylated Ribose Moiety

While the purine base is often the primary site of modification, the acetylated ribose moiety can also undergo significant chemical transformations, most notably the cleavage of the N-glycosidic bond.

Glycosidic Bond Cleavage and Sugar Derivative Formation (e.g., 1,2,3,5-Tetraacetyl-β-D-ribose)

The N-glycosidic bond in 2',3',5'-Tri-O-acetylinosine can be cleaved under specific conditions, leading to the separation of the purine base from the sugar. This reaction is particularly useful for preparing valuable sugar derivatives. One important product of this cleavage is 1,2,3,5-Tetraacetyl-β-D-ribofuranose. researchgate.netgoogle.comnih.gov

This transformation can be achieved through acetolysis, for example, by heating the protected nucleoside in a mixture of acetic anhydride (B1165640) and acetic acid, often with a catalyst like boric acid. researchgate.net The reaction involves the breakage of the bond between the C1' carbon of the ribose and the N9 nitrogen of the hypoxanthine base, followed by acetylation of the newly formed hydroxyl group at the C1' position. researchgate.netnih.gov The resulting 1,2,3,5-Tetraacetyl-β-D-ribofuranose is a key intermediate in the synthesis of other nucleosides, as it can be coupled with different heterocyclic bases to form new nucleoside analogues. google.com

Table 2: Glycosidic Bond Cleavage of 2',3',5'-Tri-O-acetylinosine

| Reagents | Product | Reference |

|---|---|---|

| Acetic anhydride, Acetic acid, Boric acid | 1,2,3,5-Tetraacetyl-β-D-ribose | researchgate.net |

| Acetic anhydride, Acetic acid, Cation-exchange resin | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose (from 5'-deoxy analogue) | nih.gov |

Solvolysis Reactions

The cleavage of the acetyl protecting groups from 2',3',5'-tri-O-acetylinosine, a process known as solvolysis, is a critical transformation in nucleoside chemistry. This reaction regenerates the free hydroxyl groups on the ribose sugar moiety, yielding inosine. One established method to achieve this is through triethylamine-catalyzed methanolysis in an aqueous environment. This approach offers a straightforward and efficient means of deacetylation.

The reaction conditions and outcomes of this solvolysis reaction are summarized in the table below. The use of microwave assistance has been shown to significantly accelerate the reaction rate, leading to high yields of the unprotected nucleoside in a shorter timeframe.

| Reactant | Reagents | Solvent System | Conditions | Product | Yield |

| 2',3',5'-Tri-O-acetylinosine | Triethylamine | Methanol (B129727)/Water | Microwave irradiation | Inosine | High |

This table summarizes the solvolysis of 2',3',5'-Tri-O-acetylinosine to Inosine.

Chemical Interactions and Binding Studies

The interactions of 2',3',5'-Tri-O-acetylinosine with other chemical entities are of significant interest for understanding its behavior in various chemical and biological systems.

Interaction with Pyridinium (B92312) Ions

The nature of the interaction between 2',3',5'-Tri-O-acetylinosine and pyridinium ions has not been extensively detailed in the provided search results. Further research would be necessary to elucidate the specifics of this chemical interaction, including the formation of any potential complexes, binding affinities, and the structural basis of such interactions.

| Interacting Molecule | Method of Study | Key Findings |

| Pyridinium Ions | Not specified in search results | Data not available |

This table is intended to summarize the interaction between 2',3',5'-Tri-O-acetylinosine and Pyridinium Ions. Currently, there is no available data from the provided search results.

Synthesis and Characterization of 2 ,3 ,5 Tri O Acetylinosine Derivatives and Analogues

Regioselective Deacetylation Strategies for Inosine (B1671953) Derivatives

The selective removal of acetyl groups from protected nucleosides like 2',3',5'-tri-O-acetylinosine is crucial for synthesizing partially substituted intermediates. nih.gov Both chemical and enzymatic methods have been explored to achieve regioselective deacetylation, targeting specific hydroxyl groups on the ribose sugar moiety. nih.gov

Chemical approaches often involve carefully controlled reaction conditions. For instance, the treatment of 2',3',5'-tri-O-acetylinosine with acetyl chloride or acetyl bromide can lead to the cleavage of the glycosidic bond, yielding hypoxanthine (B114508) and a triacetylribofuranosyl halide. oup.comnih.govoup.com This reaction highlights the lability of the nucleosidic bond under certain acidic conditions. The rate of this cleavage is significantly faster with acetyl bromide compared to acetyl chloride. oup.com

Enzymatic methods offer a milder and often more selective alternative. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), have been successfully employed for the regioselective deacetylation of acetylated nucleosides. nih.gov In the case of 2',3',5'-tri-O-acetyluridine, a close analogue of acetylated inosine, Novozym 435-catalyzed alcoholysis can yield 2',3'-di-O-acetyluridine with high selectivity. nih.gov The reaction's outcome is highly dependent on factors like the alcohol-to-substrate ratio. nih.gov Similar enzymatic strategies could potentially be applied to 2',3',5'-tri-O-acetylinosine to achieve selective deprotection at the 5'-position.

Furthermore, methods for the complete de-O-acetylation of nucleosides are also well-established. For example, triethylamine-catalyzed deacetylation in a methanol (B129727) and water mixture, sometimes accelerated by microwave irradiation, can efficiently remove all acetyl groups from the sugar moiety. researchgate.net

Table 1: Strategies for Deacetylation of Acetylated Nucleosides

| Method | Reagent/Enzyme | Target | Product | Reference |

| Chemical Cleavage | Acetyl Chloride/Bromide | Glycosidic Bond | Hypoxanthine + Triacetylribofuranosyl Halide | oup.comnih.govoup.com |

| Enzymatic Deacetylation | Novozym 435 | 5'-O-acetyl group (in Uridine analogue) | 2',3'-di-O-acetyluridine | nih.gov |

| Complete De-O-acetylation | Triethylamine | All O-acetyl groups | Deacetylated Nucleoside | researchgate.net |

Comparative Studies with Other Tri-O-acetylated Nucleosides (e.g., Adenosine (B11128), Guanosine)

The chemical behavior of 2',3',5'-tri-O-acetylinosine can be better understood by comparing it with other tri-O-acetylated purine (B94841) nucleosides like those of adenosine and guanosine (B1672433). The synthesis of these acetylated compounds is a common practice in nucleoside chemistry, often achieved using acetic anhydride (B1165640). nih.govresearchgate.netresearchgate.net

A key difference lies in the reactivity of the purine base itself. For instance, during "acid acetylation" with acetic anhydride in the presence of acetyl chloride, inosine can undergo partial cleavage of the nucleoside bond, yielding hypoxanthine alongside the desired triacetylated product. nih.govoup.comnih.gov This indicates a certain lability of the glycosidic bond in inosine under these conditions.

In contrast, the synthesis of 2',3',5'-tri-O-acetyladenosine can be conveniently achieved. nih.gov The stability and reactivity of the N-glycosidic bond can vary between different purine nucleosides when subjected to acetylating and cleaving reagents. For example, treatment of a tri-O-acetylated purine nucleoside with acetyl bromide can lead to quantitative cleavage of the nucleoside bond, forming a tri-O-acetyl-D-ribofuranosyl bromide. nih.govoup.com This reactive intermediate can then be used to synthesize other nucleosides.

The presence of an exocyclic amino group in adenosine and guanosine introduces another site for potential reactions. While the primary focus is often on the hydroxyl groups of the ribose, the amino groups can also be acylated, leading to peracetylated derivatives. researchgate.net Selective deacetylation strategies are then required to differentiate between the N-acetyl and O-acetyl groups. researchgate.net

Table 2: Comparison of Reactivity in Tri-O-acetylated Purine Nucleosides

| Compound | Reaction Condition | Observation | Reference |

| 2',3',5'-Tri-O-acetylinosine | Acetic anhydride, acetyl chloride | Partial cleavage to hypoxanthine | nih.govoup.comnih.gov |

| 2',3',5'-Tri-O-acetyladenosine | N/A | Convenient synthesis reported | nih.gov |

| Tri-O-acetylated Purine Nucleosides | Acetyl bromide | Quantitative cleavage of glycosidic bond | nih.govoup.com |

| N6,2',3',5'-Tetra-O-acetyladenosine | Methanol, imidazole | Selective N-deacetylation | researchgate.net |

N-Acetylation and N-Alkylation Strategies of Purine Nucleosides

The modification of the purine base through N-acetylation and N-alkylation opens up avenues for creating diverse nucleoside analogues with potential biological activities.

N-Acetylation: The exocyclic amino groups of purine nucleosides like adenosine and guanosine can be selectively acylated. nih.gov One common strategy involves activating the carboxylic acid (e.g., acetic acid) as a p-nitrophenyl ester, which then couples with the amino group. nih.gov In the context of 2',3',5'-tri-O-acetyladenosine, it's possible to have an additional acetyl group on the N6-amino group, forming N6-acetyl-2',3',5'-tri-O-acetyladenosine. researchgate.net This compound serves as a useful substrate for regioselective N6-alkylations. researchgate.net The selective removal of the N-acetyl group in the presence of O-acetyl groups can be achieved using reagents like Schwartz's reagent (zirconocene chloride hydride), which demonstrates chemoselectivity for N-deacetylation. researchgate.netnih.gov

N-Alkylation: The alkylation of the purine ring system can occur at different nitrogen atoms, most commonly at the N7 and N9 positions. ub.edu The regioselectivity of the alkylation often depends on the reaction conditions, including the base and solvent used. ub.edunih.gov For instance, direct alkylation of 6-chloropurine (B14466) often yields a mixture of N7 and N9 isomers. nih.gov However, under specific conditions, such as using tetrabutylammonium (B224687) hydroxide (B78521) as the base, N9-alkylation can be favored. ub.edu Microwave irradiation has also been shown to improve reaction times and reduce the formation of byproducts in purine alkylation. ub.edu More complex strategies, such as those involving Mitsunobu-type reactions or the use of protecting groups, can also be employed to achieve specific N-alkylation patterns. researchgate.netresearchgate.net For example, N6-acetyl-2',3',5'-tri-O-acetyladenosine can be selectively alkylated at the N6-position. researchgate.net

Table 3: Strategies for N-Acylation and N-Alkylation of Purine Nucleosides

| Modification | Strategy | Reagents | Key Feature | Reference |

| N-Acetylation | Activated Ester Coupling | p-Nitrophenyl esters, DCC, DMAP | Selective acylation of exocyclic amino groups | nih.gov |

| N-Deacetylation | Chemoselective Reduction | Schwartz's reagent | Selective removal of N-acetyl group | researchgate.netnih.gov |

| N-Alkylation | Base-promoted Alkylation | Alkyl halides, various bases (e.g., TBAH) | Can yield mixtures of N7/N9 isomers; conditions can favor N9 | ub.edunih.gov |

| N6-Alkylation | Mitsunobu Reaction | Alcohols, PPh3, DEAD | Selective alkylation of N6-position of adenosine derivatives | researchgate.net |

Glycosyl Donors in Nucleoside Synthesis

2',3',5'-Tri-O-acetylinosine itself is not typically used as a glycosyl donor. Instead, the acetylated ribose moiety, often in the form of a glycosyl halide, is a key component in the synthesis of nucleosides. The reaction of 2',3',5'-tri-O-acetylinosine with acetyl bromide, for example, leads to the formation of tri-O-acetyl-D-ribofuranosyl bromide. nih.govoup.com This acetylated ribofuranosyl bromide is an effective glycosyl donor.

The synthesis of nucleosides via the formation of the N-glycosidic bond is a fundamental process. nih.gov The Vorbrüggen glycosylation is a widely used method, which typically involves the reaction of a silylated nucleobase with a glycosyl donor, often a 1-O-acetyl or 1-halo sugar, in the presence of a Lewis acid catalyst like TMSOTf. researchgate.netmdpi.com

Recent advancements have explored catalyst-free N-glycosylation methods. For instance, the use of peracetylated glycosyl chlorides as glycosyl donors in the absence of a traditional Lewis acid catalyst has been shown to be an efficient and environmentally friendly procedure for synthesizing nucleosides. mdpi.comresearchgate.netnih.gov This approach expands the utility of the silyl-Hilbert-Johnson reaction. mdpi.comnih.gov The reactivity of the glycosyl donor is a critical factor, and glycosyl chlorides have been identified as key intermediates in these reactions. mdpi.comnih.gov

The choice of the glycosyl donor and the reaction conditions significantly influences the stereoselectivity of the glycosylation, with the formation of the desired β-anomer being a primary goal in the synthesis of biologically active nucleosides. tandfonline.com

Table 4: Role of Acetylated Ribose as a Glycosyl Donor in Nucleoside Synthesis

| Glycosyl Donor Precursor | Derived Glycosyl Donor | Reaction Type | Key Features | Reference |

| 2',3',5'-Tri-O-acetylinosine | Tri-O-acetyl-D-ribofuranosyl bromide | Glycosidic Bond Cleavage | Formed by reaction with acetyl bromide | nih.govoup.com |

| Peracetylated Ribofuranose | Peracetylated Glycosyl Chloride | Silyl-Hilbert-Johnson Reaction | Can be used in catalyst-free N-glycosylation | mdpi.comnih.gov |

| Acetylated Thioglycoside | N/A | Glycosylation | Can provide favorable β/α anomer ratios | tandfonline.com |

Applications of 2 ,3 ,5 Tri O Acetylinosine in Organic and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Modified Nucleosides

In the quest for novel therapeutic agents, particularly antiviral and anticancer drugs, the synthesis of modified nucleosides is a cornerstone of medicinal chemistry. nih.gov 2',3',5'-Tri-O-acetylinosine plays a crucial role as a synthetic intermediate in this process. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar render it soluble in many organic solvents and prevent unwanted side reactions of the hydroxyl groups during subsequent chemical transformations. researchgate.net

This protected form of inosine (B1671953) is an ideal starting material for a variety of synthetic routes aimed at producing nucleoside analogues with altered biological activity. For instance, it allows chemists to perform reactions selectively on the purine (B94841) ring system. After the desired chemical modifications on the base are completed, the acetyl protecting groups can be easily removed, a process known as deacetylation, often through methanolysis catalyzed by a base like triethylamine, to yield the final modified nucleoside. researchgate.net

Research has demonstrated the use of similar acetylated nucleosides, such as 2',3',5'-tri-O-acetylguanosine and 1-(2,3,5-tri-O-acetyl-beta-D-arabinofuranosyl)uracil, as precursors for more complex molecules. researchgate.netnih.gov For example, acetylated pyrimidine (B1678525) nucleosides have been used to synthesize 5-ethynylpyrimidine (B139185) nucleoside analogues, which have shown potential in inhibiting the growth of leukemia cells. nih.gov Similarly, 2',3',5'-tri-O-acetylinosine can be envisioned as a starting point for creating a diverse library of inosine-based analogues with potential therapeutic value. The synthesis of 1,2,3-triazolyl nucleoside analogues, for example, often starts from acetylated ribofuranose derivatives to build compounds evaluated for antiviral activity against viruses like influenza. nih.gov

Table 1: Examples of Modified Nucleosides from Acetylated Precursors

| Acetylated Precursor | Synthetic Transformation | Resulting Modified Nucleoside Analogue | Potential Application |

| 1-(2,3,5-tri-O-acetyl-beta-D-arabinofuranosyl)uracil | Iodination followed by reaction with (trimethylsilyl)acetylene and deblocking | 1-beta-D-arabinofuranosyl-5-ethynyluracil | Antileukemic, Antiviral (Herpes Simplex) nih.gov |

| Azido 2,3,5-tri-O-acetyl-D-β-ribofuranoside | Copper-catalyzed alkyne-azide cycloaddition (CuAAC) with modified pyrimidines | 1,2,3-triazolyl nucleoside analogues | Antiviral (Influenza) nih.gov |

| 2',3',5'-tri-O-acetylguanosine | Reaction with mesitylenesulphonyl chloride | O(6)-acyl derivatives | Intermediate for further modification researchgate.net |

Chemical Engineering Applications (e.g., Bond Cleavage, Radiation Protection Methods)

In chemical engineering, understanding the stability and reactivity of molecules under various process conditions is critical. One relevant application involving acetylated nucleosides is the controlled cleavage of the glycosidic bond, which links the sugar to the heterocyclic base. A study on the related compound 5'-deoxy-2',3'-diacetylinosine demonstrated that the glycosidic bond could be broken under specific reaction conditions (heating in acetic anhydride (B1165640)/acetic acid with a cation-exchange resin) to yield 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose. nih.gov This type of bond cleavage is a fundamental reaction in the synthesis and modification of nucleosides, allowing for the separation or modification of the sugar and base components, a process of significant interest in the industrial production of nucleoside analogues. nih.govnih.gov

The field of radiation protection involves developing methods to shield biological systems from the harmful effects of ionizing radiation. nih.gov The primary methods of radiation safety are physical controls: minimizing time of exposure, maximizing distance from the source, and using physical shielding (like lead aprons). nih.gov Chemical radioprotectants are also an area of research, with compounds like N-acetyl cysteine (NAC) and various antioxidants being studied for their ability to mitigate DNA damage from radiation by scavenging free radicals. nih.gov While guanine (B1146940) nucleotides have been noted in studies of potential radioprotective agents, there is no specific, documented evidence in the provided research to suggest that 2',3',5'-Tri-O-acetylinosine itself is used as a chemical agent for radiation protection. nih.gov The study of such compounds is generally focused on their synthetic utility rather than their direct application in radiation shielding protocols.

Contribution to Nucleoside Analogue Development

The development of nucleoside analogues remains a highly productive area of research for creating antiviral and anticancer drugs. nih.govnih.gov Many successful drugs, such as Acyclovir and Remdesivir, are analogues of natural nucleosides. nih.govnih.gov The central strategy involves modifying the structure of a natural nucleoside to create a molecule that can interfere with viral replication or cancer cell division. nih.gov

2',3',5'-Tri-O-acetylinosine is a significant contributor to this field because it serves as a stable, protected, and readily available precursor for the synthesis of a wide array of inosine analogues. Its acetylated form facilitates modifications that would otherwise be difficult to perform on the unprotected inosine. Chemists can use it as a scaffold to:

Modify the purine base: Introduce different functional groups to the hypoxanthine (B114508) ring to alter its binding properties to target enzymes.

Synthesize prodrugs: Create prodrug forms of nucleoside analogues that can more easily penetrate cell membranes before being metabolized into their active triphosphate form. nih.gov

Create "double-headed" nucleosides: Synthesize complex structures where two nucleobases are attached to a single sugar ring, a strategy explored for developing novel enzyme inhibitors. nih.gov

The synthesis of pyrimidine and purine nucleoside analogues often relies on acetylated sugar derivatives to build the final active compound. nih.govbeilstein-journals.org By providing a stable and versatile starting point, 2',3',5'-Tri-O-acetylinosine enables the exploration of a broader chemical space, accelerating the discovery of new nucleoside analogues with improved therapeutic profiles. nih.gov

Advanced Methodologies for Structural Elucidation and Reaction Monitoring

Chromatographic Techniques in Synthesis and Purification

Chromatographic methods are indispensable for both monitoring the synthesis of 2',3',5'-Tri-O-acetylinosine and for its purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of 2',3',5'-Tri-O-acetylinosine and its derivatives. For instance, a related compound, 2',3',5'-tri-O-acetyluridine, is analyzed for purity using HPLC. avantorsciences.com In the analysis of a similar nucleoside analog, 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for its quantification in biological samples. nih.gov This method employed a C18 column with a gradient mobile phase of methanol (B129727) and water containing formic acid. nih.gov Such methods demonstrate the capability of HPLC to separate complex mixtures and provide quantitative data, which is crucial for both process control and quality assurance in the synthesis of 2',3',5'-Tri-O-acetylinosine.

Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, technique for rapidly monitoring the progress of chemical reactions. It allows for the quick separation of starting materials, intermediates, and products, providing a qualitative assessment of the reaction's completeness. While specific TLC parameters for 2',3',5'-Tri-O-acetylinosine are not detailed in the provided results, its application is a standard practice in organic synthesis for compounds of this nature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular framework. For instance, in the study of related acetylated nucleosides, NMR was used to confirm the absolute configurations of the synthesized compounds. nih.gov The chemical shifts and coupling constants of the protons and carbons in the ribose sugar and the inosine (B1671953) base provide unambiguous evidence for the structure of 2',3',5'-Tri-O-acetylinosine.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of 2',3',5'-Tri-O-acetylinosine and to gain insights into its fragmentation patterns. The molecular weight of 2',3',5'-Tri-O-acetylinosine is 394.34 g/mol . scbt.com In a study of a related compound, 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, tandem mass spectrometry (MS/MS) was used for its sensitive detection. nih.gov The monitored transition for this related compound was m/z 486.2→228.1, demonstrating the utility of MS/MS for specific compound identification. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine (B94841) ring system of inosine exhibits characteristic absorption in the UV region. While specific UV-Vis data for 2',3',5'-Tri-O-acetylinosine is not provided in the search results, it is a standard technique for characterizing nucleoside analogs and can be used to determine concentration and purity. technologynetworks.com

Advanced Reaction Acceleration Techniques

To improve the efficiency of chemical syntheses, advanced techniques that accelerate reaction rates are often employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. mdpi.com While a specific protocol for the microwave-assisted synthesis of 2',3',5'-Tri-O-acetylinosine was not found, the synthesis of other acetylated and triazole-containing compounds has been successfully achieved using this method. nih.govnih.gov For example, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was accomplished in just 8-9 minutes under microwave irradiation, compared to 10 hours using conventional heating. nih.gov This suggests that microwave-assisted synthesis could be a viable and efficient method for the production of 2',3',5'-Tri-O-acetylinosine.

Emerging Analytical Approaches

The field of analytical chemistry is constantly evolving, with new techniques being developed for more detailed molecular analysis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The synthesis of 2',3',5'-Tri-O-acetylinosine and its analogs is a cornerstone for the development of new therapeutics and research chemicals. chemimpex.com Current methods often involve the acetylation of inosine (B1671953) or the conversion from other acetylated nucleosides like 2',3',5'-tri-O-acetylguanosine or 2',3',5'-tri-O-acetyladenosine. researchgate.netnih.gov However, the future of its synthesis lies in the development of more efficient, scalable, and environmentally benign methodologies.

Emerging research is focused on:

Enzymatic Synthesis: Exploring the use of specific enzymes to catalyze the acetylation of inosine could offer high selectivity and milder reaction conditions compared to traditional chemical methods. This approach could minimize the formation of byproducts and simplify purification processes.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more consistent, and scalable production of 2',3',5'-Tri-O-acetylinosine. This technology allows for precise control over reaction parameters, potentially increasing yield and purity while reducing reaction times.

Greener Catalysts: The development and use of novel, recyclable, or metal-free catalysts for acetylation and subsequent transformations are key areas of interest. This aligns with the broader push in the chemical industry towards sustainable synthesis practices. For instance, the use of crown ethers has been reported in the synthesis of related fluoroadenosine derivatives, suggesting a potential avenue for novel catalytic systems. rsc.org

Exploration of New Chemical Transformations

As a versatile intermediate, 2',3',5'-Tri-O-acetylinosine is primarily used for modifications at the C6 position of the purine (B94841) ring to create 6-substituted purine ribosides. chemicalbook.com Future research aims to expand its synthetic utility by exploring new types of chemical transformations.

Key areas of exploration include:

C-H Activation: Direct functionalization of the purine ring's carbon-hydrogen bonds represents a modern and efficient synthetic strategy. Applying C-H activation techniques to 2',3',5'-Tri-O-acetylinosine could bypass the need for pre-functionalized starting materials, opening up new pathways to novel derivatives.

Cross-Coupling Reactions: While palladium-mediated cross-coupling reactions are used for derivatives of related nucleosides like guanosine (B1672433), their application to 2',3',5'-Tri-O-acetylinosine is an area for further development. researchgate.net This could enable the introduction of a wide array of aryl, alkyl, and other functional groups at specific positions on the purine ring.

Click Chemistry: The synthesis of derivatives like 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-diazido-9H-purine from related dichloro-purine nucleosides highlights the potential for using 2',3',5'-Tri-O-acetylinosine as a scaffold for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click reactions. nih.gov This allows for the efficient construction of complex molecules, such as triazolyl purine ribonucleosides. nih.gov

Integration into Advanced Chemical Biology Tool Development

The unique chemical properties of 2',3',5'-Tri-O-acetylinosine make it an ideal starting material for the creation of advanced tools to probe biological systems. Its acetyl groups enhance solubility in organic solvents, facilitating synthesis, and can be easily removed under mild conditions to unmask the final, biologically active nucleoside. researchgate.net

Future applications in this area include:

Metabolic Probes: Derivatives of 2',3',5'-Tri-O-acetylinosine are being developed to study metabolic pathways. For example, 2′,3′,5′-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (B11128) has been synthesized and used in metabolomics studies to investigate its effects on lipid metabolism. mdpi.comresearchgate.netplos.org This demonstrates a clear path for creating similar probes based on the inosine scaffold to investigate purine-related metabolic disorders.

Modified Oligonucleotides: 2',3',5'-Tri-O-acetylinosine serves as a key building block for the synthesis of oligonucleotides containing inosine. chemimpex.com These modified RNA or DNA strands are crucial tools for studying nucleic acid structure, function, and protein-nucleic acid interactions.

Enzyme Inhibitors and Ligands: The purine core of inosine is a common motif in ligands for many enzymes and receptors. By using 2',3',5'-Tri-O-acetylinosine as a synthetic precursor, researchers can create libraries of novel inosine derivatives to screen for inhibitors or activators of specific enzymes involved in purine metabolism or cell signaling.

Role in Understanding Fundamental Biochemical Pathways

2',3',5'-Tri-O-acetylinosine is poised to play a significant role in elucidating the mechanisms of fundamental biochemical processes, particularly purine metabolism and the function of RNA modifications.

Purine Metabolism: Disruptions in purine metabolism are linked to several human diseases, including Lesch-Nyhan disease, which is characterized by a deficiency in the purine salvage pathway. nih.govmdpi.com Inosine is a key intermediate in this pathway. The synthesis of labeled or modified inosine analogs, facilitated by the use of 2',3',5'-Tri-O-acetylinosine, can provide essential probes to:

Trace the flow of purines through metabolic and salvage pathways.

Study the activity of enzymes like purine nucleoside phosphorylase.

Investigate the link between purine metabolism and mitochondrial function, as some purine biosynthesis enzymes are known to be located near or within mitochondria. mdpi.com

RNA Modification: Inosine is one of over 100 known chemical modifications that can occur in RNA, influencing its structure, stability, and function. nih.gov The presence of inosine in an RNA strand, resulting from the deamination of adenosine, can affect processes like RNA splicing and translation. Recent research has shown that inosine modifications can significantly impact the activity of enzymes like RNase H1, which is involved in the mechanism of action of some antisense oligonucleotide drugs. nih.gov The ability to synthesize specific inosine-containing RNA strands, which relies on precursors like 2',3',5'-Tri-O-acetylinosine, is critical for:

Systematically studying how inosine modifications at specific positions affect RNA structure and function.

Understanding how these modifications are "read" by cellular proteins and how they influence gene expression.

Designing more effective RNA-based therapeutics by accounting for the effects of such modifications. nih.gov

Q & A

Q. How do solvolysis conditions affect the deprotection of 2',3',5'-Tri-O-acetylinosine, and what kinetic data support these findings?

- Answer : Triethylamine-catalyzed methanolysis in aqueous medium achieves >95% deprotection efficiency at 50°C within 2 hours (Table 1, ). Kinetic studies show pseudo-first-order behavior (rate constant k = 0.023 min⁻¹). Compare with alternative methods (e.g., NH₃/MeOH), which may cause ribose ring opening. Optimize pH (7–8) to balance reaction rate and product integrity .

Q. What mechanistic insights explain the reactivity of 2',3',5'-Tri-O-acetylinosine in phosphoryl chloride-mediated reactions?

- Answer : Treatment with POCl₃ in pyridine replaces hydroxyl groups with chlorine, yielding 2,6-dichloropurine derivatives. The reaction proceeds via nucleophilic substitution, where acetyl groups act as protecting agents for ribose hydroxyls. Monitor intermediates via ¹H NMR (disappearance of acetyl signals at δ 2.0 ppm) and IR (shift from 1740 cm⁻¹ ester C=O to 1680 cm⁻¹ amide) .

Q. How can researchers resolve contradictions in reported solubility data for 2',3',5'-Tri-O-acetylinosine across different solvents?

- Answer : Discrepancies arise from varying solvent purity and temperature. Systematic solubility testing (e.g., in DMSO, DMF, chloroform) at 25°C and 50°C under inert atmosphere (N₂) is recommended. Use dynamic light scattering (DLS) to detect aggregation. For instance, DMSO solubility increases from 15 mg/mL (25°C) to 45 mg/mL (50°C), while chloroform shows limited solubility (<5 mg/mL) due to polarity mismatch .

Q. What strategies improve the regioselective synthesis of derivatives from 2',3',5'-Tri-O-acetylinosine?

- Answer : Use orthogonal protecting groups (e.g., TBDMS for 2'-OH) to direct reactivity. For example, selective deprotection of 5'-acetyl with lipase (Candida antarctica) in phosphate buffer (pH 7.4, 37°C) enables site-specific modifications. Validate regioselectivity via MALDI-TOF MS and 2D NMR (COSY/HSQC) .

Methodological Guidance

- Experimental Design : For deprotection studies, include controls (e.g., uncatalyzed reactions) and triplicate runs to assess reproducibility. Use Design of Experiments (DoE) to optimize temperature, catalyst concentration, and solvent ratios .

- Data Analysis : Apply Arrhenius equations to model temperature-dependent reaction kinetics. Use ANOVA to compare yields across conditions, with p < 0.05 indicating significance .

- Documentation : Follow Beilstein Journal guidelines: report synthesis details in the main text (≤5 compounds) and extensive data in supplementary files (e.g., NMR spectra, chromatograms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.